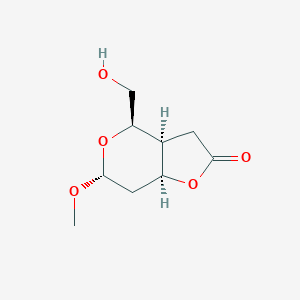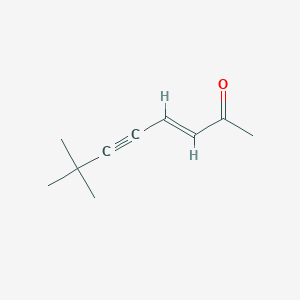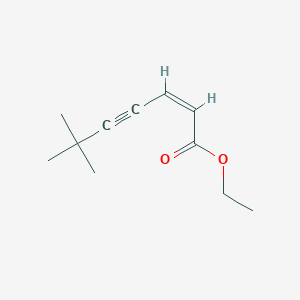
N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide typically involves the reaction of 2,4-difluoro-3-iodoaniline with propane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions
N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions could produce biaryl compounds .
科学研究应用
N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules through various organic reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions .
相似化合物的比较
Similar Compounds
- N-(2,4-difluoro-3-chlorophenyl)propane-1-sulfonamide
- N-(2,4-difluoro-3-bromophenyl)propane-1-sulfonamide
- N-(2,4-difluoro-3-methylphenyl)propane-1-sulfonamide
Uniqueness
N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens. This can lead to the formation of unique products and enhance the compound’s utility in various applications .
属性
分子式 |
C9H10F2INO2S |
|---|---|
分子量 |
361.15 g/mol |
IUPAC 名称 |
N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C9H10F2INO2S/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11/h3-4,13H,2,5H2,1H3 |
InChI 键 |
JRABDCPRXCYCOV-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)






